molecular formula C10H14BrNO2 B13718138 2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide

2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide

Cat. No.: B13718138
M. Wt: 260.13 g/mol
InChI Key: BLMGUYDOPGWYHP-UHFFFAOYSA-N
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Description

2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide is a compound belonging to the class of benzazepines. Benzazepines are organic compounds containing a benzene ring fused to an azepine ring, which is an unsaturated seven-membered heterocycle with one nitrogen atom replacing a carbon atom. This compound is characterized by the presence of two hydroxy substituents at positions 7 and 8 of the benzazepine ring .

Preparation Methods

The synthesis of 2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide involves several steps. One common method starts with the acylation of 3-phenylpropan-1-amine using methyl chloroformate, followed by cyclization with trifluoromethanesulfonic acid (CF3SO3H) . Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide involves its interaction with dopamine receptors. It acts as a selective dopamine D1-like receptor partial agonist, binding to these receptors and activating them to a certain extent. This interaction can modulate various signaling pathways involved in neurological processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H14BrNO2

Molecular Weight

260.13 g/mol

IUPAC Name

2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide

InChI

InChI=1S/C10H13NO2.BrH/c12-9-5-7-1-3-11-4-2-8(7)6-10(9)13;/h5-6,11-13H,1-4H2;1H

InChI Key

BLMGUYDOPGWYHP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC2=CC(=C(C=C21)O)O.Br

Origin of Product

United States

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